1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid
Overview
Description
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a pyrroline ring substituted with acetyl and carboxylic acid groups, as well as four methyl groups
Mechanism of Action
Target of Action
It’s known that this compound is used in synthetic chemistry as a building block , suggesting that it may interact with various biochemical entities depending on the context of its use.
Mode of Action
As a building block in synthetic chemistry, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,2,5,5-tetramethyl-3-pyrroline.
Acetylation: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The acetyl and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid: Lacks the acetyl group but shares the pyrroline and carboxylic acid functionalities.
1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline: Similar structure but without the carboxylic acid group.
Uniqueness: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups on the pyrroline ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-10(2,3)6-8(9(14)15)11(12,4)5/h6H,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCMUMKDRAYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C=C(C1(C)C)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393477 | |
Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-25-2 | |
Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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